- The Vilsmeier reaction of fully conjugated carbocycles and heterocycles, Organic Reactions (Hoboken, 1997, 49,
Cas no 90381-44-5 (4,7-Dimethoxy-1-naphthaldehyde)
4,7-Dimethoxy-1-naphthaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4,7-Dimethoxy-1-naphthaldehyde
- 1-Naphthalenecarboxaldehyde,4,7-dimethoxy-
- 4,7-dimethoxynaphthalene-1-carbaldehyde
- 4,7-Dimethoxy-[1]naphthaldehyd
- 1-Naphthaldehyde, 4,7-dimethoxy- (5CI)
- 4,7-Dimethoxy-1-naphthalenecarboxaldehyde (ACI)
- 4,7-Dimethoxynaphthalene-1-carboxaldehyde
- 90381-44-5
- DTXSID00584471
- 4,7-Dimethoxy-1-naphthaldehyde,97%
- D86521
- 4 7-DIMETHOXY-1-NAPHTHALDEHYDE 97
- DB-078658
- AS-60391
- AKOS015916250
- 4,7-Dimethoxy-1-naphthaldehyde, 97%
- SCHEMBL15256767
-
- MDL: MFCD05865183
- Inchi: 1S/C13H12O3/c1-15-10-4-5-11-12(7-10)9(8-14)3-6-13(11)16-2/h3-8H,1-2H3
- InChI Key: FFAODEUKHYBIKI-UHFFFAOYSA-N
- SMILES: O=CC1C2C(=CC=C(C=2)OC)C(OC)=CC=1
Computed Properties
- Exact Mass: 216.07900
- Monoisotopic Mass: 216.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.6
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- Color/Form: solid
- Density: 1.18
- Melting Point: 79-83 °C (lit.)
- Boiling Point: 391.9°C at 760 mmHg
- Flash Point: 182.4°C
- Refractive Index: 1.618
- PSA: 35.53000
- LogP: 2.66950
4,7-Dimethoxy-1-naphthaldehyde Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H317-H319
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36-43
- Safety Instruction: 37/39
-
Hazardous Material Identification:
- Risk Phrases:R36; R43
4,7-Dimethoxy-1-naphthaldehyde Customs Data
- HS CODE:2912499000
- Customs Data:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
4,7-Dimethoxy-1-naphthaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219007604-5g |
4,7-Dimethoxy-1-naphthaldehyde |
90381-44-5 | 95% | 5g |
$400.00 | 2023-08-31 | |
| Chemenu | CM140334-10g |
4,7-dimethoxy-1-naphthaldehyde |
90381-44-5 | 95% | 10g |
$315 | 2021-08-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 631744-1G |
4,7-Dimethoxy-1-naphthaldehyde |
90381-44-5 | 97% | 1G |
¥739.18 | 2022-02-24 | |
| Chemenu | CM140334-10g |
4,7-dimethoxy-1-naphthaldehyde |
90381-44-5 | 95% | 10g |
$315 | 2024-07-20 | |
| eNovation Chemicals LLC | D767177-1g |
4,7-Dimethoxy-1-naphthaldehyde |
90381-44-5 | 97% | 1g |
$170 | 2024-06-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748389-100mg |
4,7-Dimethoxy-1-naphthaldehyde |
90381-44-5 | 98% | 100mg |
¥318.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748389-1g |
4,7-Dimethoxy-1-naphthaldehyde |
90381-44-5 | 98% | 1g |
¥1519.00 | 2024-04-26 | |
| eNovation Chemicals LLC | D767177-100mg |
4,7-Dimethoxy-1-naphthaldehyde |
90381-44-5 | 97% | 100mg |
$85 | 2024-06-07 | |
| eNovation Chemicals LLC | D767177-250mg |
4,7-Dimethoxy-1-naphthaldehyde |
90381-44-5 | 97% | 250mg |
$105 | 2024-06-07 | |
| Aaron | AR003L99-1g |
4,7-DIMETHOXY-1-NAPHTHALDEHYDE |
90381-44-5 | 97% | 1g |
$147.00 | 2025-02-10 |
4,7-Dimethoxy-1-naphthaldehyde Production Method
Production Method 1
Production Method 2
- The formylation of 1,6-dimethoxynaphthalene, Bulletin de la Societe Chimique de France, 1955, 1419, 1419-21
4,7-Dimethoxy-1-naphthaldehyde Raw materials
4,7-Dimethoxy-1-naphthaldehyde Preparation Products
4,7-Dimethoxy-1-naphthaldehyde Related Literature
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 4,7-Dimethoxy-1-naphthaldehyde
4,7-Dimethoxy-1-naphthaldehyde: A Comprehensive Overview
4,7-Dimethoxy-1-naphthaldehyde, also known by its CAS number 90381-44-5, is a fascinating compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with two methoxy groups attached at the 4 and 7 positions and an aldehyde group at the 1 position. The unique combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
The structure of 4,7-Dimethoxy-1-naphthaldehyde is characterized by its naphthalene backbone, which consists of two fused benzene rings. The methoxy groups (-OCH3) at positions 4 and 7 introduce electron-donating effects, which can influence the electronic properties of the molecule. The aldehyde group (-CHO) at position 1 adds reactivity and serves as a versatile functional group for further chemical modifications. This combination makes the compound highly suitable for use in organic synthesis, where it can act as a building block for more complex molecules.
Recent studies have highlighted the potential of 4,7-Dimethoxy-1-naphthaldehyde in the development of advanced materials. Researchers have explored its use in creating self-healing polymers and stimuli-responsive materials. The compound's ability to undergo reversible chemical transformations under specific conditions has been leveraged to design materials that can repair themselves upon damage or respond to external stimuli such as temperature or light.
In the realm of pharmacology, 4,7-Dimethoxy-1-naphthaldehyde has shown promise as a lead compound for drug discovery. Its unique structure allows it to interact with various biological targets, including enzymes and receptors. For instance, studies have demonstrated its potential as an inhibitor of certain kinases involved in cancer cell proliferation. This has opened avenues for further research into its therapeutic applications.
The synthesis of 4,7-Dimethoxy-1-naphthaldehyde has been optimized through various methodologies over the years. Traditional approaches involve Friedel-Crafts alkylation followed by oxidation to introduce the aldehyde group. However, recent advancements have introduced more efficient and environmentally friendly methods, such as using microwave-assisted synthesis or catalytic systems that minimize waste and energy consumption.
One area where 4,7-Dimethoxy-1-naphthaldehyde has found significant application is in the field of sensor technology. Its ability to undergo specific chemical reactions in the presence of analytes makes it a valuable component in designing sensors for detecting harmful substances such as heavy metals or toxic gases. Recent research has focused on integrating this compound into nanomaterial-based sensors for enhanced sensitivity and selectivity.
Another emerging application of 4,7-Dimethoxy-1-naphthaldehyde is in the development of antifungal agents. Studies have shown that this compound exhibits potent activity against various fungal strains, including those resistant to conventional antifungal drugs. This has led to investigations into its potential use in agriculture to protect crops from fungal infections or in medical settings to combat invasive fungal infections.
The environmental impact of 4,7-Dimethoxy-1-naphthaldehyde has also been a topic of interest. Researchers have examined its biodegradation pathways and toxicity profiles to assess its safety for industrial and agricultural applications. Preliminary findings suggest that under certain conditions, the compound can degrade into less harmful products; however, further studies are required to fully understand its environmental fate.
In conclusion, 4,7-Dimethoxy-1-naphthaldehyde is a multifaceted compound with a wide range of applications across diverse fields. Its unique chemical structure and reactivity make it an invaluable tool for scientists and engineers seeking innovative solutions in materials science, pharmacology, and beyond. As research continues to uncover new properties and applications of this compound, its significance in both academic and industrial settings is expected to grow further.
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